5-Nitrocytosine

DNA Polymerase Substrate Primer Extension Synthetic Biology

Procure high-purity 5-Nitrocytosine, a superior C5-nitro cytosine analog. Unlike weakly pairing alternatives, NitroC is an efficient substrate for T7/Phi29 DNA polymerases and provides a unique electrochemical signal for label-free detection. Ideal for pseudo-complementary DNA engineering, antiviral nucleoside synthesis, and biophysical studies. Ensure experimental success with this validated research tool.

Molecular Formula C4H4N4O3
Molecular Weight 156.1 g/mol
CAS No. 69099-99-6
Cat. No. B1593693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrocytosine
CAS69099-99-6
Molecular FormulaC4H4N4O3
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1[N+](=O)[O-])N
InChIInChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-4(9)7-3/h1H,(H3,5,6,7,9)
InChIKeySPDBZGFVYQCVIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrocytosine (CAS 69099-99-6) for Procurement: Key Properties and Research Context


5-Nitrocytosine (NitroC), CAS 69099-99-6, is a nitro-substituted derivative of the nucleobase cytosine, with the chemical formula C4H4N4O3 and a molecular weight of 156.1 g/mol . It is characterized by an electron-withdrawing nitro group at the C5 position of the pyrimidine ring, which profoundly alters its base-pairing properties and electrochemical activity relative to the native cytosine base [1]. This compound is utilized as a modified nucleobase in synthetic biology applications, notably for engineering pseudo-complementary DNA, and serves as a precursor for the synthesis of biologically active nucleoside analogs [2].

Procurement Consideration: Why 5-Nitrocytosine Cannot Be Replaced by Other Cytosine Analogs


5-Nitrocytosine exhibits a unique functional profile that distinguishes it from other cytosine analogs. Its chemical substitution does not simply weaken base pairing; it creates a specific, quantifiable change in DNA duplex stability and enzymatic processing [1]. Unlike other weakly pairing analogs such as 2-pyrimidinone (P) or 6-methylfuranopyrimidinone (MefP), which fail to support robust primer extension, 5-Nitrocytosine is an efficient substrate for key DNA polymerases like T7 and Phi29 [2]. Furthermore, its distinct electrochemical signature, derived from the nitro group, enables specific detection that is impossible with unmodified cytosine or other common analogs [3]. These divergent properties mean that substituting 5-Nitrocytosine with an alternative cytosine derivative would fundamentally alter experimental outcomes, leading to failed enzymatic reactions, different duplex stabilities, or an inability to perform electrochemical monitoring.

Quantitative Differentiation: A Comparative Evidence Guide for 5-Nitrocytosine Procurement


Enzymatic Incorporation: 5-Nitrocytosine Supports DNA Polymerase Extension Where Other Analogs Fail

In head-to-head comparisons of cytosine analogs, 5-nitrocytosine (NitroC) supports robust primer extension by T7 and Phi29 DNA polymerases. In contrast, the structurally related analogs 2-pyrimidinone (P, the free base of zebularine) and 6-methylfuranopyrimidinone (MefP) did not support primer extension, yielding 0% of the full-length product [1]. This demonstrates that NitroC is a functional enzymatic substrate, a critical differentiator for applications requiring enzymatic DNA synthesis.

DNA Polymerase Substrate Primer Extension Synthetic Biology

Base Pairing Stability: 5-Nitrocytosine is Less Destabilizing than 2-Thiocytosine in DNA Duplexes

The incorporation of 5-Nitrocytosine into DNA duplexes reduces thermal stability, but to a significantly lesser extent than other modified cytosines. When paired with 7-deazaguanine (cG), a single substitution with NitroC decreased the melting temperature (Tm) by 19°C. In comparison, a single substitution with 2-thiocytosine (sC) resulted in a much larger destabilization of 41°C [1]. This difference in destabilization magnitude is critical for applications requiring a specific, tunable reduction in hybridization strength.

DNA Duplex Stability Melting Temperature Nucleic Acid Chemistry

Electrochemical Detection: Unique 2D Condensation Signal of 5-Nitrocytosine at Mercury Electrodes

5-Nitrocytosine exhibits a unique and quantifiable electrochemical behavior: the formation of two-dimensional (2D) condensed layers at a hanging mercury drop electrode (HMDE) [1]. This phenomenon, observed for the first time with this compound, is detected as characteristic 'capacitance pits' on capacitance-potential curves. This behavior occurs over a broad pH range of 2.5 to 9.5, with 2D condensation specifically identifiable up to pH 7.1 [2]. In contrast, unmodified cytosine does not exhibit this specific 2D condensation behavior under the same conditions, providing a clear, quantitative signal directly attributable to the presence of the 5-nitro modification [3].

Electrochemistry Biosensor Development Surface Chemistry

Antiviral Potency of Derived Nucleoside: 5-Nitrocytidine Shows Superior Activity to Ribavirin

While 5-nitrocytosine is the nucleobase, its utility as a precursor is validated by the activity of its derived nucleoside, 5-nitrocytidine. In a comparative study, 5-nitrocytidine demonstrated greater antiviral activity against poliovirus (PV) and coxsackievirus B3 (CVB3) than the clinically employed drug ribavirin [1]. Furthermore, its mechanism was distinct; the 5-nitrocytidine triphosphate directly inhibited the viral RNA-dependent RNA polymerase with a dissociation constant (Kd) of 1.1 ± 0.1 μM [2]. This direct inhibition contrasts with the mutagenic mechanism of ribavirin and other analogs, providing a different pharmacological profile.

Antiviral Research RNA Polymerase Inhibition Nucleoside Analogs

5-Nitrocytosine Procurement: High-Value Research and Industrial Application Scenarios


Engineering Pseudo-Complementary DNA for Microarray Target Preparation

5-Nitrocytosine is a validated building block for creating structure-free, pseudo-complementary DNA targets. Its ability to serve as an efficient substrate for T7 and Phi29 DNA polymerases [1], coupled with its moderate destabilization of DNA duplexes [2], makes it a superior choice over non-substrate analogs like 2-pyrimidinone (P) for enzymatically generating modified DNA. This application is critical for improving the sensitivity and resolution of high-density oligonucleotide microarrays used in SNP detection and genomic studies.

Electrochemical Biosensor Development for Nucleic Acid Detection

The unique 2D condensation behavior of 5-Nitrocytosine at mercury electrodes provides a specific and quantifiable electrochemical signal [1]. This property makes it an excellent candidate as an electroactive marker in biosensor assays. Unlike unlabeled cytosine, 5-Nitrocytosine-modified probes can be detected directly via their characteristic capacitance-pit signal, enabling the development of label-free detection platforms for specific DNA or RNA sequences.

Synthesis of Potent Antiviral Nucleoside Analogs with a Defined Mechanism

5-Nitrocytosine is a key precursor for synthesizing 5-nitrocytidine, a nucleoside analog with demonstrated, quantifiable antiviral activity. Data shows that 5-nitrocytidine exhibits greater potency than the clinical drug ribavirin against poliovirus and coxsackievirus B3 and acts as a direct inhibitor of viral RNA polymerase with a Kd of 1.1 μM [1]. This defined mechanism of action provides a clear advantage for researchers developing new antiviral therapeutics targeting RNA viruses, as it avoids the unpredictable mutagenic effects associated with other cytidine analogs.

Investigating the Role of Nitro-Group Modifications in Nucleic Acid Structure and Stability

For fundamental biophysical studies, 5-Nitrocytosine serves as a precise molecular probe. Its single-site modification at the C5 position of cytosine allows for systematic investigation of how electron-withdrawing groups affect DNA duplex stability, base pairing fidelity, and enzyme interactions. The quantified difference in Tm (a reduction of 19°C for NitroC-cG vs. 41°C for sC-cG) provides a benchmark for calibrating computational models and understanding the energetic contributions of chemical modifications to nucleic acid structure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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